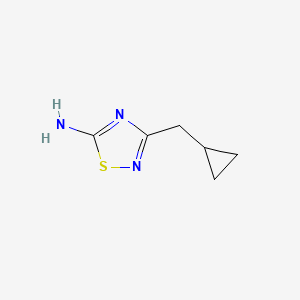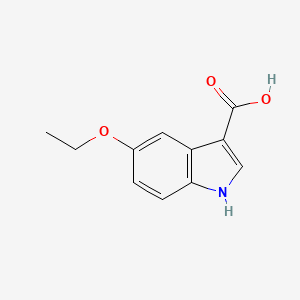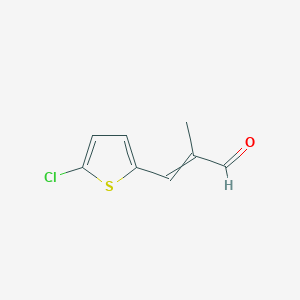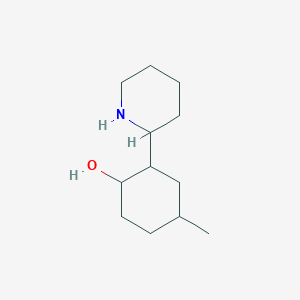
2-bromo-3-phenylbutanenitrile, Mixture of diastereomers
Descripción general
Descripción
2-bromo-3-phenylbutanenitrile is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and are not enantiomers . They have different physical properties and reactivity .
Molecular Structure Analysis
The molecular formula of 2-bromo-3-phenylbutanenitrile is C10H10BrN . It is a diastereomer, meaning it has the same molecular formula and sequence of bonded atoms as another compound, but a different orientation of their atoms in space .Physical And Chemical Properties Analysis
2-bromo-3-phenylbutanenitrile, a mixture of diastereomers, has a molecular weight of 224.1 . Diastereomers can have different physical properties, such as different melting points, boiling points, and densities .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Applications
Practical Synthesis Methods
Research on compounds such as 2-Fluoro-4-bromobiphenyl highlights the development of practical synthesis methods for key intermediates in pharmaceuticals, demonstrating the importance of finding efficient, scalable routes for chemical synthesis that could be relevant to the synthesis of 2-bromo-3-phenylbutanenitrile (Yanan Qiu et al., 2009).
Catalysis and Polymer Blends
Studies on catalysts and polymer blends, such as those incorporating poly[(1-trimethylsilyl)-1-propyne], provide insights into the design of membranes and materials for liquid-liquid separation, which could be relevant for applications involving 2-bromo-3-phenylbutanenitrile (A. Volkov et al., 2009).
Environmental and Biochemical Studies
Environmental Impacts and Bioaccumulation
Research on bromoform and similar brominated compounds focuses on their environmental distribution, sources, sinks, and implications for atmospheric chemistry. Such studies can provide context for understanding the environmental behavior of 2-bromo-3-phenylbutanenitrile and related diastereomers (B. Quack & D. Wallace, 2003).
Toxicology and Safety Assessments
Investigations into the toxicological profiles of compounds like polybrominated dibenzo-p-dioxins and dibenzofurans offer insights into the potential health impacts of brominated compounds, which might be extrapolated to assess the safety of 2-bromo-3-phenylbutanenitrile (J. Mennear & C. C. Lee, 1994).
Propiedades
IUPAC Name |
2-bromo-3-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUQURIPHCQJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-phenylbutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



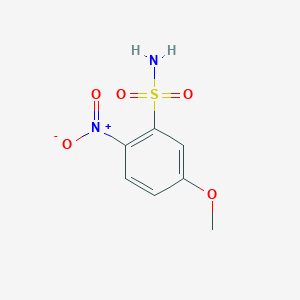
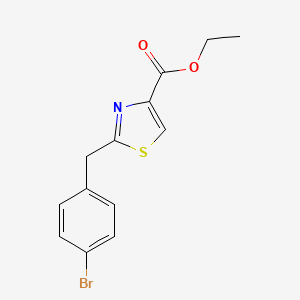
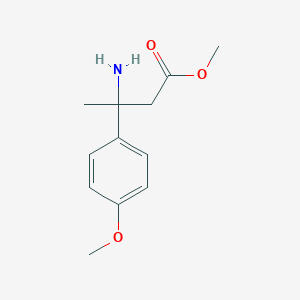



![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)



